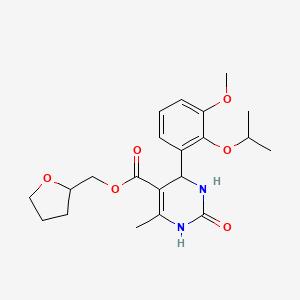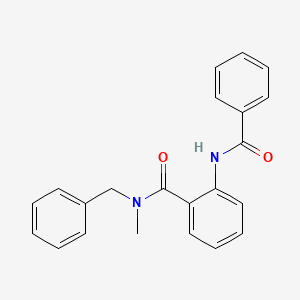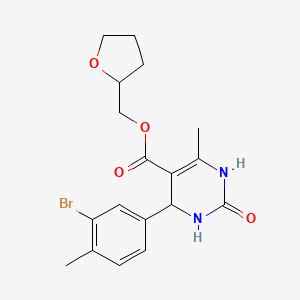![molecular formula C19H19NO4 B4163976 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163976.png)
1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione
説明
1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione, also known as BPP-10c, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP-10c belongs to the class of compounds known as pyrrolidinediones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione exerts its biological effects through multiple mechanisms of action. It has been shown to interact with various cellular targets, including the NF-κB signaling pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has been shown to reduce oxidative stress and inflammation in the brain, leading to its potential neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. Additionally, 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has been shown to exhibit low toxicity and good solubility in aqueous solutions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its relatively low potency compared to other compounds with similar biological activities. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione. One area of interest is the development of more potent analogs of 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione with improved biological activity. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione in other areas of medicine, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione and its effects on various cellular targets.
科学的研究の応用
1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-[3-(2-phenylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18-11-12-19(22)20(18)24-14-6-13-23-17-10-5-4-9-16(17)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIOYCTGMVSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-hydroxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163922.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4163924.png)
![N-(1-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163927.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4163932.png)
![isopropyl 3-{[({4-allyl-5-[1-(benzoylamino)-2-methylpropyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-chlorobenzoate](/img/structure/B4163936.png)

![N,N'-(4-nitro-1,3-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B4163948.png)
![N,N-dimethyl-N'-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)-1,2-ethanediamine hydrochloride](/img/structure/B4163952.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163970.png)
![3-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B4163977.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4163978.png)
